molecular formula C6H9NO4S B15346855 2(3H)-Isothiazoleaceticacid,methyl ester,1,1-dioxide

2(3H)-Isothiazoleaceticacid,methyl ester,1,1-dioxide

Cat. No.: B15346855
M. Wt: 191.21 g/mol
InChI Key: TWQONZCYFCCLHX-UHFFFAOYSA-N
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Description

2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its methyl ester group and the presence of two oxygen atoms, making it a dioxo derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate isothiazole derivative.

  • Functional Group Modification: The isothiazole ring undergoes functional group modifications to introduce the carboxylic acid group.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

  • Oxidation: Finally, the compound is oxidized to introduce the two oxygen atoms, resulting in the dioxo derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.

  • Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Compounds with different substituents replacing the original groups.

Scientific Research Applications

2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of isothiazole derivatives on various biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

  • Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

  • 3-Oxo-1,2-benzisothiazoline-2-acetic acid ethyl ester 1,1-dioxide: A closely related compound with a similar structure but different ester group.

  • Isothiazole derivatives: Other isothiazole derivatives with varying functional groups and oxidation states.

Uniqueness: 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide is unique due to its specific combination of functional groups and oxidation state, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

methyl 2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetate

InChI

InChI=1S/C6H9NO4S/c1-11-6(8)5-7-3-2-4-12(7,9)10/h2,4H,3,5H2,1H3

InChI Key

TWQONZCYFCCLHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC=CS1(=O)=O

Origin of Product

United States

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